4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
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Overview
Description
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach includes the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions. For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents can yield the desired product in good yield via a simple one-step reaction . These methods are optimized for high efficiency and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents such as boron and palladium compounds for coupling reactions . Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are also used in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property, combined with its ability to form stable interactions with target proteins, makes it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrrolo ring, making it less complex.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the chlorine atom and pyrrolo ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, leading to different chemical properties.
Uniqueness
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C8H6ClF3N2 |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6ClF3N2/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12/h3,13H,1-2H2 |
InChI Key |
ZWZZWWZMTJDKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NC(=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
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